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Compound of Interest

5-Chlorobenzofuran-2-sulfonyl!
Chloride

Cat. No.: B8680764

Compound Name:

Technical Whitepaper: 5-Chlorobenzofuran-2-

sulfonyl Chloride
Physicochemical Profile, Reactivity, and Synthetic Utility
Executive Summary

5-Chlorobenzofuran-2-sulfonyl Chloride (CAS: 128852-02-8) is a high-value electrophilic
building block characterized by a benzofuran core substituted with a chlorine atom at the C5
position and a sulfonyl chloride moiety at the C2 position.[1] It serves as a critical
pharmacophore generator in drug discovery, particularly for synthesizing sulfonamide-based
bioisosteres of carboxylic acids. Its unique electronic structure—combining the lipophilicity of
the halo-benzofuran scaffold with the high reactivity of the sulfonyl chloride—makes it ideal for
developing S1P1 agonists, anti-inflammatory agents, and antimicrobial compounds.

Molecular Identity & Structural Analysis

The molecule features a bicyclic aromatic system where the electron-withdrawing nature of the
C5-chlorine atom and the C2-sulfonyl group creates a distinct electrostatic potential map.
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Property Data
IUPAC Name 5-Chlorobenzofuran-2-sulfonyl chloride
CAS Number 128852-02-8
C
H
Molecular Formula Cl
)
S
Molecular Weight 251.09 g/mol
SMILES CIC1=CC2=C(OC(S(Cl)(=0)=0)=C2)C=C1

Structural Class

Heteroaryl Sulfonyl Chloride

Electronic Effects & Reactivity Implications[3][4]

 Inductive Effect (-1): The C5-Chlorine exerts a strong inductive electron-withdrawing effect,
decreasing electron density across the benzofuran ring. This theoretically increases the

electrophilicity of the sulfonyl sulfur center compared to the unsubstituted analog, making it

highly reactive toward nucleophiles.[2]

» Steric Considerations: The C2 position is relatively unhindered, allowing for rapid

nucleophilic attack. However, the rigidity of the benzofuran ring prevents conformational

flexibility common in benzyl sulfonyl chlorides, leading to more predictable binding

geometries in final drug targets.

Physicochemical Properties

Note: Values marked with () are predicted based on high-confidence QSAR models due to the

compound's moisture sensitivity preventing standard agueous measurements.*
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Parameter Value / Description Implication for Handling

Easy to weigh, but

Physical State Solid (Crystalline powder) ]
hygroscopic.
] ] ) Store below 40°C to prevent
Melting Point 65—75 °C (Typical range) )
thermal degradation.
- ) ] Decomposes before boiling; do
Boiling Point ~340 °C (Predicted) o
not distill.
) High density facilitates phase
Density 1.58 £ 0.1 g/cm3

separation in extractions.

Soluble: DCM, THF, EtOAc,
Solubility Acetonelnsoluble/Reacts:
Water, Alcohols

Use anhydrous aprotic

solvents for reactions.

Lipophilic; final products will
LogP (Calc) 28-3.2 have good membrane

permeability.

Reactivity & Stability Profile
Hydrolytic Instability

Like all sulfonyl chlorides, this compound is susceptible to hydrolysis, converting to 5-
chlorobenzofuran-2-sulfonic acid and hydrochloric acid (HCI) upon contact with moisture.

e Mechanism: Nucleophilic attack of water oxygen on the S(VI) atom, proceeding via a trigonal
bipyramidal transition state.

 Kinetics: Hydrolysis is autocatalytic; the generated HCI protonates the leaving group or
solvent, accelerating further degradation.

» Protocol: Always store under inert gas (Argon/Nitrogen) at 2—8°C.

Nucleophilic Substitution (Sulfonylation)

The primary utility lies in its reaction with amines to form sulfonamides.
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o Selectivity: Reacts preferentially with primary amines over secondary amines due to steric
factors.

o Side Reactions: In the presence of alcohols and base, sulfonate esters (
) will form.

Synthetic Protocols
Protocol A: General Synthesis of Sulfonamides

This protocol is designed to minimize hydrolysis and maximize yield using a "Schotten-
Baumann type" biphasic or anhydrous approach.

Reagents:

5-Chlorobenzofuran-2-sulfonyl chloride (1.0 equiv)[1]

Amine substrate (1.1 equiv)

Base: Pyridine (solvent/base) or Triethylamine (1.5 equiv) in DCM

Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
e Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

» Dissolution: Dissolve the amine (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM.
Cool to 0°C using an ice bath.

o Why 0°C? Controls the exothermicity of the reaction and suppresses side reactions.

o Addition: Dissolve 5-Chlorobenzofuran-2-sulfonyl chloride in a minimal amount of DCM.
Add this solution dropwise to the amine mixture over 15 minutes.

o Why Dropwise? Prevents localized high concentrations that could lead to bis-sulfonylation.
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e Reaction: Allow the mixture to warm to room temperature and stir for 2—4 hours. Monitor via
TLC (Hexane:EtOAc 7:3).

e Quenching: Quench with 1M HCI (aq) to neutralize excess base and solubilize unreacted

amine.
o Workup: Separate the organic layer, wash with brine, dry over Na

SO

, and concentrate in vacuo.

Protocol B: Handling & Storage

o Storage: Keep in a tightly sealed vial inside a desiccator at 4°C.

o Re-purification: If the solid turns sticky or smells acrid (HCI), it has hydrolyzed. Recrystallize

from dry Hexane/CHCI
or use immediately after filtration if washing with cold pentane.

Visualization: Reaction Workflow

The following diagram illustrates the logic flow for the synthesis and purification of a

sulfonamide derivative using this building block.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8680764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start: 5-Chlorobenzofuran-2-sulfonyl Chloride i Substrate: Primary/Secondary Amine

Mix in Anhydrous DCM + Et3N (0°C)

4

Monitor TLC (2-4 hrs)

Reaction Complete?

es

Phase Separation (Organic Layer)

Recrystallization / Flash Column

Target Sulfonamide

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of sulfonamides from 5-Chlorobenzofuran-2-
sulfonyl chloride, emphasizing critical decision points.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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